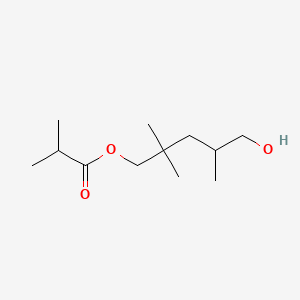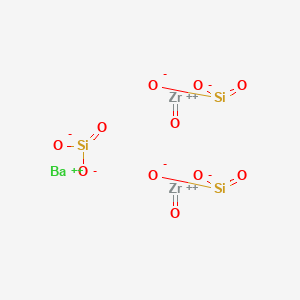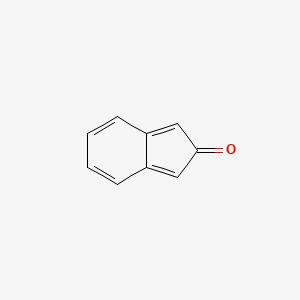
4-((m-Tolyl)azo)-m-toluidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐是一种有机化合物,属于偶氮化合物类。偶氮化合物以存在氮氮双键 (N=N) 为特征,在各种行业中广泛使用,特别是在染料和颜料的生产中。化合物 4-((间甲苯基)偶氮)-间甲苯胺盐酸盐以其鲜艳的颜色而闻名,常用于科学研究和工业应用。
准备方法
合成路线和反应条件
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐的合成通常涉及间甲苯胺的重氮化,然后与间甲苯胺偶联。一般步骤如下:
重氮化: 用亚硝酸 (由亚硝酸钠和盐酸原位生成) 处理间甲苯胺,形成重氮盐。
偶联反应: 然后在碱性条件下,将重氮盐与另一分子间甲苯胺反应,形成偶氮化合物。
反应条件通常包括在重氮化步骤中保持低温 (0-5°C),以防止重氮盐分解。偶联反应通常在室温下进行。
工业生产方法
在工业环境中,4-((间甲苯基)偶氮)-间甲苯胺盐酸盐的生产遵循类似的步骤,但规模更大。该过程涉及精确控制反应条件,以确保高产率和纯度。配备温度控制系统的工业反应器用于维持所需的条件。
化学反应分析
反应类型
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化,形成不同的产物,具体取决于所使用的氧化剂。
还原: 偶氮基团 (N=N) 的还原会导致胺的形成。
取代: 化合物中的芳环可以进行亲电取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 通常使用二氧化硫钠 (Na2S2O4) 和酸性条件下的锌粉等还原剂。
取代: 可以使用溴 (Br2) 或硝酸 (HNO3) 等试剂进行亲电取代反应。
形成的主要产物
氧化: 氧化会导致硝基化合物或醌的形成。
还原: 还原通常会导致间甲苯胺衍生物的形成。
取代: 取代反应可以生成原始化合物的各种卤代或硝化衍生物。
科学研究应用
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐在科学研究中具有广泛的应用:
化学: 用作各种化学反应和分析技术中的染料和指示剂。
生物学: 用于显微镜染色技术,以观察细胞成分。
医学: 正在研究其在药物递送系统中的潜在应用以及作为诊断工具。
工业: 用于生产用于纺织品和塑料的染料、颜料和着色剂。
作用机制
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐的作用机制主要涉及其通过偶氮基团 (N=N) 与分子靶标的相互作用。该化合物可以进行光化学反应,导致形成与生物分子相互作用的活性中间体。这些相互作用会导致细胞过程发生变化,使该化合物在各种应用中变得有用。
相似化合物的比较
类似化合物
- 4-((对甲苯基)偶氮)-对甲苯胺盐酸盐
- 4-((邻甲苯基)偶氮)-邻甲苯胺盐酸盐
- 4-((间甲苯基)偶氮)-对甲苯胺盐酸盐
独特性
4-((间甲苯基)偶氮)-间甲苯胺盐酸盐的独特之处在于其特定的结构构型,这影响了它的化学反应性和应用。甲基 (间甲苯基) 的位置影响了化合物的电子性质和空间位阻,使其与它的异构体不同。
属性
CAS 编号 |
4335-70-0 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC 名称 |
amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride |
InChI |
InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1 |
InChI 键 |
JLPOYEAHVASJNC-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


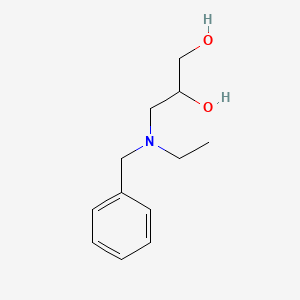
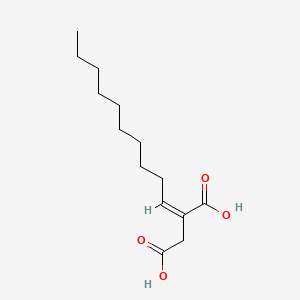
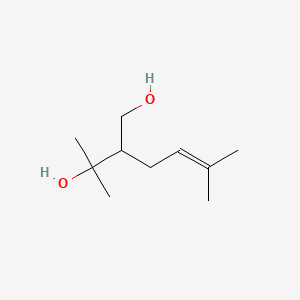

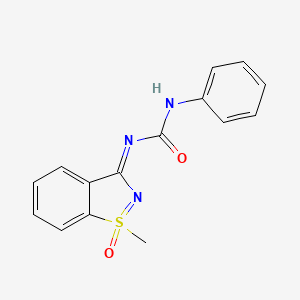
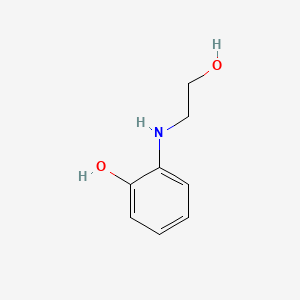
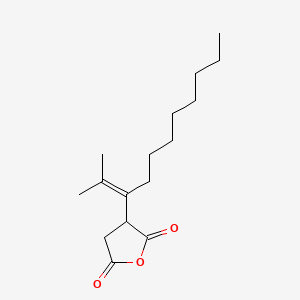
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
